2,4-Dipentylphenol

Description

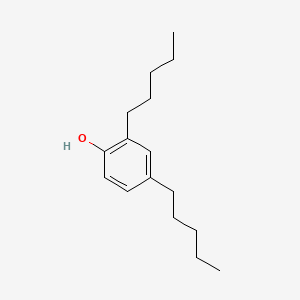

2,4-Dipentylphenol (CAS 138-00-1) is an alkylphenol with two linear pentyl (-C₅H₁₁) groups substituted at the 2- and 4-positions of a phenolic ring. Its molecular formula is C₁₆H₂₆O (molecular weight: 234.38 g/mol) . The compound’s lipophilic nature, conferred by its long alkyl chains, influences its solubility, reactivity, and environmental behavior. Alkylphenols like this compound are used in industrial applications such as surfactants, polymer stabilizers, and intermediates in organic synthesis.

Properties

IUPAC Name |

2,4-dipentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-3-5-7-9-14-11-12-16(17)15(13-14)10-8-6-4-2/h11-13,17H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPNMUZVXNHWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074510 | |

| Record name | 2,4-Dipentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-00-1, 28652-04-2 | |

| Record name | 2,4-Dipentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dipentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dipentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dipentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalysts

The alkylation is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). These catalysts polarize the carbon-halogen bond in the pentyl halide, generating a pentyl carbocation that attacks the phenol’s aromatic ring. The para position is preferentially substituted due to steric hindrance at the ortho position, but the di-alkylation product (this compound) forms under prolonged reaction conditions or excess alkylating agent.

Key Variables:

- Molar Ratio: A 2:1 molar ratio of pentyl halide to phenol ensures di-alkylation.

- Temperature: Optimal yields are achieved at 80–120°C under reflux.

- Solvent: Polar aprotic solvents like dichloromethane or toluene enhance reaction homogeneity.

Selectivity Challenges

Monosubstitution (4-pentylphenol) often dominates unless excess pentyl halide and extended reaction times (6–12 hours) are employed. Side products such as 2,5-dipentylphenol or trisubstituted derivatives may form if temperature control is inadequate.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors and heterogeneous catalysts are preferred to minimize waste and energy consumption.

Fixed-Bed Reactors with Solid Acid Catalysts

Zeolites (e.g., H-Beta or H-Y) and sulfonated resins (e.g., Amberlyst-15) serve as recyclable catalysts. These materials reduce corrosion risks associated with traditional Lewis acids and simplify product separation.

Process Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 100–150°C |

| Pressure | 1–3 atm |

| Residence Time | 30–60 minutes |

| Catalyst Loading | 5–10 wt% |

Distillation and Purification

Crude reaction mixtures undergo fractional distillation to isolate this compound. Vacuum distillation (10–30 mmHg) at 180–200°C separates the product from unreacted phenol and oligomeric byproducts. Recrystallization from ethanol or hexane yields >98% purity.

Alternative Synthetic Routes

Ullmann Coupling

Aryl halides (e.g., 2,4-dibromophenol) can undergo coupling with pentyl Grignard reagents (C₅H₁₁MgBr) in the presence of nickel or palladium catalysts. This method offers superior regioselectivity but requires anhydrous conditions and elevated temperatures (150–200°C).

Hydrodeoxygenation of Quinones

Reducing 2,4-dipentylquinone with hydrogen gas over palladium-on-carbon (Pd/C) at 50–80°C yields this compound. This route is less common due to the instability of intermediate quinones.

Recent Advances in Catalysis

Emerging methodologies leverage ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as green solvents and catalysts. These systems enhance reaction rates and selectivity while reducing energy input.

Chemical Reactions Analysis

General Reaction Profile of Diphenylphenol Derivatives

Diphenylphenol derivatives undergo reactions typical of phenolic compounds, including oxidation, reduction, and electrophilic substitution. For example:

-

Oxidation : Conversion to quinones using agents like potassium permanganate.

-

Reduction : Formation of hydroquinones via sodium borohydride or lithium aluminum hydride.

-

Substitution : Halogenation (e.g., bromination or chlorination) under Lewis acid catalysis.

2.1. Reaction with Nitrogen Dioxide

In benzene, 2,6-diphenylphenol reacts with NO₂ to yield polysubstituted cyclohex-2-enones. For example:

-

4-Methyl-2,6-diphenylphenol generates cyclohex-2-enones via intermediates like 4-nitro dienones .

-

4-Nitro-2,6-diphenylphenol forms epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones (e.g., compounds 32 and 33) .

2.2. Dehydrogenation Processes

2,6-Diphenylphenol can be synthesized via dehydrogenation of tricyclic ketones (e.g., autocondensation products of cyclohexanone) using catalysts like palladium on alumina at 300–350°C .

2,4-Diphenylphenol: Structural and Identifying Data

While no direct reaction data exists for 2,4-diphenylphenol (C₁₈H₁₄O), its structure and identifiers are documented:

-

IUPAC Name : 2,4-Diphenylphenol

-

Molecular Formula : C₁₈H₁₄O

Relevance to Environmental and Analytical Studies

Related compounds like 2,4-dichlorophenol (a priority pollutant) have been studied for toxicity and detection:

-

Electrochemical Sensors : A poly(eosin Y)/MWNTs-OH composite electrode detects 2,4-dichlorophenol with a limit of 1.5 nM and evaluates its toxicity in human hepatoma cells (IC₅₀ ~200 μM) .

-

Synthesis : Industrial methods for 2,4-dichlorophenol involve chlorination of phenol or o-chlorophenol with boric acid, diphenyl sulfide, and ferric chloride catalysts .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: 2,4-DPP serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the production of specialty chemicals.

- Stabilizer in Polymer Chemistry: It is utilized as a stabilizer in the production of polymers and plastics, helping to prevent oxidation and degradation during processing.

2. Biology:

- Antioxidant Properties: Research indicates that 2,4-DPP exhibits significant antioxidant activity, which can protect biological systems from oxidative stress. This property is particularly valuable in studies focusing on cellular damage and aging.

- Antimicrobial Activity: Studies have demonstrated that 2,4-DPP possesses antimicrobial properties against various pathogens. It disrupts cellular functions by generating reactive oxygen species (ROS), leading to cell death.

3. Medicine:

- Potential Therapeutic Applications: The compound is being investigated for its potential therapeutic effects, including antifungal and anticancer activities. Its ability to interfere with cellular processes makes it a candidate for developing new treatments for infections and cancer.

4. Industry:

- Preservative and Antioxidant: In industrial applications, 2,4-DPP is employed as a preservative and antioxidant in plastics, rubber, and coatings. It helps to extend the shelf life of products by preventing oxidative degradation.

- UV Stabilizer: The compound is also used as a UV stabilizer in various formulations to protect materials from UV-induced damage.

Case Study 1: Antimicrobial Efficacy

A study published in Applied Microbiology highlighted the effectiveness of 2,4-DPP against fungal species such as Aspergillus and Candida. The research demonstrated that 2,4-DPP could inhibit fungal growth by disrupting cell membranes and altering metabolic pathways. The findings suggest its potential use in antifungal treatments and preservation of food products.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of 2,4-DPP indicated that it acts as a persistent organic pollutant (POP). A study assessed its bioaccumulation potential in aquatic organisms, revealing significant ecological risks associated with its widespread industrial use. This prompted regulatory bodies to evaluate its impact on aquatic ecosystems.

Safety Profile

While 2,4-DPP exhibits beneficial properties for industrial and research applications, safety assessments have raised concerns regarding its toxicity. Studies have shown low acute oral toxicity; however, chronic exposure may lead to adverse effects on health and the environment. Regulatory agencies recommend monitoring exposure levels to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of 2,4-Dipentylphenol involves its interaction with cellular membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic pentyl groups allow the compound to integrate into lipid bilayers, disrupting membrane integrity and function. This dual action contributes to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Alkyl-Substituted Phenols

2,6-Dipentylphenol (CAS 116374-97-1)

- Structure : Pentyl groups at the 2- and 6-positions.

- Applications: Similar to 2,4-dipentylphenol but less studied in industrial contexts.

4-Pentylphenol (CAS 14938-35-3)

- Structure : A single pentyl group at the para position.

- Properties: Lower molecular weight (164.24 g/mol) and higher water solubility compared to dipentylphenols.

Branched Alkylphenols

Halogenated and Methylated Phenols

2,4-Dichlorophenol (CAS 120-83-2)

- Structure : Chlorine atoms at 2- and 4-positions.

- Properties: Higher polarity and acidity (pKa ~7.7) compared to alkylphenols. Widely used in pesticides but regulated due to toxicity and persistence .

2,4-Dimethylphenol (CAS 105-67-9)

- Structure : Methyl (-CH₃) groups at 2- and 4-positions.

- Properties: Lower molecular weight (122.16 g/mol) and higher volatility. Used in resins and dyes but less persistent in the environment than dipentylphenol .

Bisphenol Analogs

2,4'-Bisphenol A (CAS 1571-75-1)

- Structure: Two phenolic rings linked by an isopropylidene group, with hydroxyl groups at 2- and 4'-positions.

- Properties: Higher thermal stability and rigidity due to the aromatic bridge.

4,4'-Isopropylidenediphenol (BPA, CAS 80-05-7)

- Regulatory Status: Listed as a Substance of Very High Concern (SVHC) under EU REACH due to reproductive toxicity . Unlike BPA, this compound lacks analogous regulatory restrictions but shares concerns over bioaccumulation .

Key Data Tables

Table 1: Structural and Physicochemical Properties

*Predicted octanol-water partition coefficient.

Table 2: Environmental and Regulatory Profiles

Biological Activity

2,4-Dipentylphenol, a member of the alkylphenol family, has garnered attention in various fields due to its biological activity and potential environmental impact. This compound is characterized by its phenolic structure with two pentyl groups attached to the 2 and 4 positions of the benzene ring. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications, as well as its ecological implications.

- Chemical Formula : C16H26O

- Molecular Weight : 250.39 g/mol

- CAS Number : 120-95-6

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been utilized in cleaning agents and other industrial applications due to its effectiveness against various bacteria and fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.

2. Endocrine Disruption

Similar to other alkylphenols, this compound has been identified as an endocrine-disrupting chemical (EDC). Studies have shown that it can mimic or interfere with hormone functions in organisms. For instance, it has been reported to exhibit estrogenic activity, which raises concerns about its impact on reproductive health in wildlife and humans .

3. Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

Case Study 1: Environmental Impact Assessment

In a study conducted on Lake Erie, researchers utilized this compound to map its distribution within aquatic ecosystems. The findings highlighted the compound's persistence in the environment and potential bioaccumulation in aquatic organisms .

Case Study 2: Endocrine Disruption Analysis

A comprehensive evaluation by the United Nations Environment Programme identified this compound as a significant EDC. The study outlined its capacity to disrupt endocrine functions at environmentally relevant concentrations, emphasizing the need for stringent regulatory measures .

Data Tables

Q & A

Q. Table 1: Key Analytical Parameters

| Method | Target Analytes | Detection Limit (µg/L) | Matrix | Reference Standard |

|---|---|---|---|---|

| EPA 8270B | Phenolic compounds | 1–5 | Water/Soil | 2,4-Dimethylphenol |

| EPA 604 | Chlorinated/alkyl phenols | 0.5–2 | Wastewater | 2,4-Dichlorophenol |

| HPLC-UV | Alkylphenols | 10–50 | Biota | Custom synthesized |

Basic: What synthetic routes are recommended for this compound?

Answer:

this compound is typically synthesized via Friedel-Crafts alkylation of phenol with pentyl halides or alcohols. Key steps include:

Catalyst selection : Use Lewis acids (e.g., AlCl₃) or heterogeneous catalysts (e.g., zeolites) to minimize byproducts .

Regioselectivity control : Steric and electronic directing groups ensure substitution at the 2- and 4-positions. Computational modeling (DFT) can predict optimal reaction conditions .

Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures yields high-purity product (>95%) .

Basic: How can the structural and physical properties of this compound be characterized?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., para/meta coupling in aromatic protons) .

- Infrared Spectroscopy (IR) : O-H stretching (~3200 cm⁻¹) and alkyl C-H vibrations (2800–3000 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 235 (C₁₆H₂₆O) and fragmentation patterns confirm structure .

- PubChem Data : Verified properties include logP (5.2), solubility (<1 mg/L in water), and melting point (42–45°C) .

Advanced: How can computational methods predict degradation pathways of this compound in advanced oxidation processes (AOPs)?

Answer:

- Density Functional Theory (DFT) : Use M06-2X/6-311+G(d,p) with solvent models (e.g., SMD) to map hydroxyl radical (•OH) attack sites.

- Key steps :

Calculate bond dissociation energies (BDEs) for O-H and C-H bonds.

Simulate reaction pathways (e.g., hydrogen abstraction, hydroxyl addition) .

- Outcomes : Predict intermediates (e.g., quinones) and rate-limiting steps for experimental validation .

- Kinetic Modeling : Combine DFT data with pseudo-first-order kinetics to estimate degradation rates under varying pH and oxidant concentrations .

Advanced: How can environmental persistence and biodegradation of this compound be assessed?

Answer:

- Persistence Metrics :

- QSAR Models : Predict bioaccumulation (log BCF) and toxicity (EC₅₀) using substituent descriptors (e.g., Hammett constants) .

Q. Table 2: Experimental Half-Life Data

| Matrix | Condition | Half-Life (Days) | Key Metabolites |

|---|---|---|---|

| Soil | Aerobic, 25°C | 28–35 | 4-Pentylcatechol |

| Water | UV light, pH 7 | 7–10 | 2,4-Dipentylquinone |

Advanced: How can tautomeric equilibria of this compound derivatives be studied experimentally?

Answer:

- NMR Spectroscopy : Monitor keto-enol tautomerism in deuterated solvents (e.g., CDCl₃) at varying temperatures.

- Integration ratios : Compare peak areas for enol (δ 5.5–6.5 ppm) and keto (δ 2.0–3.0 ppm) protons .

- Computational Validation : Use HyperChem or Spartan to calculate energy differences between tautomers and correlate with experimental data .

Advanced: How to resolve contradictions in reported reaction kinetics or degradation products?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.